N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
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Overview
Description
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a methoxybenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzaldehyde with an amine to form an imine intermediate, which is then reacted with a methoxybenzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is also used in the formulation of specialty chemicals and coatings .
Mechanism of Action
The mechanism of action of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
- N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-ethoxybenzamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability compared to similar compounds .
Properties
IUPAC Name |
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-14-8-4-12(5-9-14)17(22)20-15(16(19)21)10-11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,21)(H,20,22)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPDRSODDQTVCI-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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